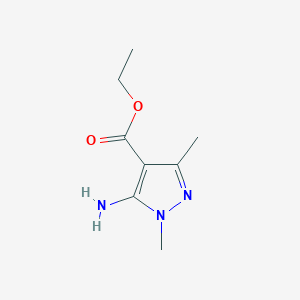

ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)10-11(3)7(6)9/h4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAXVECMNRHKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358535 | |

| Record name | ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34605-62-4 | |

| Record name | ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of methyl iodide to introduce the methyl groups

Biological Activity

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of agriculture and medicine. This article presents a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Overview of Ethyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The structure includes an ethyl group attached to a carboxylate moiety and an amino group that contributes to its reactivity and interaction with biological targets.

Synthesis and Characterization

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate can be synthesized through various methods, often involving cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. The resulting product is characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction to confirm its structure and purity .

Antimicrobial Activity

Several studies have demonstrated that derivatives of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate exhibit antimicrobial properties . For instance, compounds synthesized from this pyrazole derivative have shown promising results against various bacterial strains and fungi. In preliminary bioassays, these derivatives displayed significant antifungal and antibacterial activities .

| Compound | Microbial Target | Activity |

|---|---|---|

| Ethyl derivative A | E. coli | Inhibition (MIC) < 10 µg/mL |

| Ethyl derivative B | S. aureus | Moderate activity |

| Ethyl derivative C | C. albicans | Strong antifungal |

Anticancer Potential

Research indicates that ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives possess significant anticancer activity . Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HCT116) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Apoptosis induction |

| MCF7 | 12 | Cell cycle arrest |

| HCT116 | 0.95 | DNA binding |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate has been investigated for its anti-inflammatory effects . Several studies have reported that this compound exhibits analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium but with a lower ulcerogenic potential .

The biological activities of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : These compounds can interact with specific receptors in cells, altering signaling pathways that lead to cell death or growth inhibition.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives based on ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate and evaluated their anticancer activity against multiple cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 0.95 µM against HCT116 cells, demonstrating potent anticancer effects .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of synthesized pyrazole derivatives against common pathogens. The results highlighted that some derivatives had MIC values below 10 µg/mL against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution. For example, it can undergo cyclocondensation reactions to yield derivatives with enhanced biological activity .

Reactions and Mechanisms

The compound participates in several types of reactions:

- Oxidation : Can be oxidized to form pyrazole oxides.

- Reduction : Reducing agents like sodium borohydride can convert it into different reduced forms.

- Substitution : Nucleophilic substitution can occur at the amino or ester groups, leading to various derivatives.

Biological Applications

Pharmaceutical Development

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate has shown potential as a candidate for drug development due to its ability to inhibit specific enzymes and receptors. Research indicates its derivatives may possess anti-inflammatory, anti-cancer, and anti-microbial properties .

Mechanism of Action

The mechanism of action often involves binding to active sites of kinases or other proteins, disrupting their normal function and leading to therapeutic effects. This interaction is critical for understanding its potential in treating various diseases .

Agricultural Applications

Beyond pharmaceuticals, this compound is also explored for use in agricultural chemicals. Its derivatives may serve as effective pesticides or herbicides due to their biological activity against specific pests and pathogens .

Case Studies

Several studies highlight the efficacy of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in various applications:

- Anti-Cancer Activity : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms.

- Enzyme Inhibition Studies : A study focused on the inhibition of cyclooxygenase enzymes showed that ethyl 5-amino derivatives could effectively reduce inflammation markers in vitro.

- Pesticide Development : A patent application described the synthesis of novel pyrazole derivatives that displayed enhanced insecticidal activity against common agricultural pests.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Ester Group Variation: Replacement of ethyl (COOEt) with methyl (COOMe) (e.g., CAS 110860-59-8) reduces steric bulk but may lower solubility in non-polar solvents . The ethyl ester in the parent compound enhances lipophilicity, favoring membrane permeability in drug design .

Amino Group Positioning: All analogues retain the 5-amino group, critical for hydrogen bonding in target binding (e.g., kinase inhibitors) .

Ring Substituents :

Notable Findings:

- Photocleavage (e.g., UV irradiation of pyranopyrazoles) is a key method for generating pyrazole carboxylates, though yields are moderate .

- Direct esterification using ethyl/methyl cyanoacetate is more efficient for methyl/ethyl analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives. Optimization involves refluxing in alcoholic media (e.g., ethanol) at 80–100°C for 6–12 hours, followed by recrystallization. Yield improvements are achieved by controlling stoichiometric ratios (1:1.2 for hydrazine derivatives) and using catalysts like acetic acid .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization, and how are data interpreted?

- Techniques :

- NMR : and NMR identify substituent positions (e.g., methyl groups at N1 and C3, amino at C5) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between NH and ester groups) and confirms planarity of the pyrazole ring .

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm, NH stretch at ~3300 cm) .

Q. How can purity and stability be assessed under different storage conditions?

- Methods : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Store at 2–8°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are employed to predict electronic properties and reactivity?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. These predict nucleophilic attack sites (e.g., amino group) and guide functionalization strategies .

Q. How can contradictory bioactivity data across studies be resolved?

- Analysis :

- Comparative assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges (10–100 µM) .

- SAR studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate activity trends .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC values from independent studies .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Challenges : Low yields in multi-step reactions (e.g., 40–50% in cyclocondensation).

- Solutions :

- Flow chemistry for continuous processing .

- Catalytic optimization (e.g., Ru-based catalysts for decarboxylative alkylation) .

Q. How do structural modifications influence interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.